Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride
Overview
Description
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and unique structural features.
Mechanism of Action
Target of Action
The primary target of Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound interacts with its target, MAGL, by inhibiting the degradation of 2-AG . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . The elevation of 2-AG levels leads to increased activation of the cannabinoid receptors, thereby influencing these physiological processes .
Result of Action
The result of the action of this compound is the elevation of 2-AG levels, leading to increased activation of the cannabinoid receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Biochemical Analysis
Biochemical Properties
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoacylglycerol lipase, an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol into arachidonic acid and glycerol . By inhibiting this enzyme, this compound can elevate levels of 2-arachidonoylglycerol, impacting cannabinoid receptor signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2 . This activation can lead to changes in mood, appetite, pain perception, and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits monoacylglycerol lipase in a competitive manner with respect to the 2-arachidonoylglycerol substrate . This inhibition leads to an increase in 2-arachidonoylglycerol levels, which subsequently activates cannabinoid receptors and modulates various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can time-dependently bind to monoacylglycerol lipase, leading to sustained elevation of 2-arachidonoylglycerol levels . Long-term effects on cellular function, such as synaptic depression and altered sleep patterns, have also been observed at higher doses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can significantly increase 2-arachidonoylglycerol and norepinephrine levels without causing adverse effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage in determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in metabolic pathways that include the degradation of 2-arachidonoylglycerol by monoacylglycerol lipase . The compound’s inhibition of this enzyme leads to an accumulation of 2-arachidonoylglycerol, which can affect metabolic flux and metabolite levels . This interaction underscores the compound’s role in modulating endocannabinoid signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to elevate 2-arachidonoylglycerol levels suggests that it may be distributed to areas where cannabinoid receptors are expressed . This distribution pattern is crucial for its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s interactions with monoacylglycerol lipase and subsequent elevation of 2-arachidonoylglycerol levels indicate that it may localize to areas where this enzyme is active . This localization is essential for its role in modulating endocannabinoid signaling and related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of cyclopropane 1,1-diesters with alkyl azides in the presence of a catalyst such as titanium tetrachloride (TiCl4) in hexafluoro-2-propanol (HFIP) . This reaction results in the formation of C-4 substituted azetidines.
Industrial Production Methods
Industrial production methods for azetidin-3-yl(4-fluorophenyl)methanone hydrochloride are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride has various applications in scientific research:
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl methanone
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanone
- 1-(4-Chlorobenzyl)piperidin-4-yl methanone
Uniqueness
Azetidin-3-yl(4-fluorophenyl)methanone hydrochloride is unique due to its azetidine ring structure, which imparts significant ring strain and unique reactivity compared to other similar compounds . This structural feature makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
azetidin-3-yl-(4-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNUTUZJIUEEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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